REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6](C(C)C)[C:5]=1[O:13][CH2:14][C:15]1C=CC=[CH:17][CH:16]=1)([CH3:3])[CH3:2]>C(O)C.C(O)(=O)C.[Pd]>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:13][CH2:14][CH:15]=[CH:16][CH3:17])([CH3:3])[CH3:2]
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Name
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Benzyl (2,6-diisopropylphenyl) ether
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Quantity
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60 mg
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Type
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reactant
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Smiles
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C(C)(C)C1=C(C(=CC=C1)C(C)C)OCC1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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it was dissolved under hydrogen gas for 15 hours
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Duration
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15 h
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Type
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CUSTOM
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Details
|
Thus-obtained mixture
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Type
|
WASH
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Details
|
Was washed with water and saturated sodium chloride aqueous solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The resultant was dried with anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OCC=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |